molecular formula C19H27N3O B7517846 N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide

N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide

Katalognummer B7517846
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: HHYVNUXEEDGMIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide, also known as CYT387, is a small molecule inhibitor of Janus kinase (JAK) 1 and JAK2. It was first synthesized by Cytopia Research in 2006 as a potential therapeutic agent for myeloproliferative neoplasms (MPNs), a group of blood disorders characterized by the overproduction of blood cells.

Wirkmechanismus

N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide inhibits JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway. This pathway plays a critical role in the regulation of hematopoiesis, immune function, and inflammation. Dysregulation of JAK-STAT signaling has been implicated in the pathogenesis of MPNs and other diseases. By inhibiting JAK1 and JAK2, this compound disrupts this pathway and reduces the production of abnormal blood cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cytokine-induced JAK-STAT signaling, reduction of splenomegaly and leukocytosis, and improvement of anemia and thrombocytopenia. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic efficacy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide is its specificity for JAK1 and JAK2, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it a convenient therapeutic option for patients. However, this compound has some limitations as well. It has a relatively short half-life, which may require frequent dosing, and it may cause myelosuppression and other adverse effects.

Zukünftige Richtungen

There are several potential future directions for research on N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways in MPNs. Another area is the investigation of this compound in other diseases, such as autoimmune disorders and solid tumors. Additionally, further studies are needed to understand the long-term safety and efficacy of this compound in clinical use.

Synthesemethoden

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide involves a multi-step process that includes the reaction of 1-benzylpiperazine with cyclohexene and subsequent acylation with 4-chloro-3-nitrobenzoic acid. The resulting intermediate is reduced to the corresponding amine and then acylated with 2-bromoethylamine hydrobromide to yield this compound.

Wissenschaftliche Forschungsanwendungen

N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of MPNs, including polycythemia vera, essential thrombocythemia, and myelofibrosis. In preclinical studies, this compound has been shown to inhibit JAK1 and JAK2 signaling pathways, which are known to be dysregulated in MPNs. This compound has also demonstrated anti-inflammatory and immunomodulatory effects, suggesting its potential use in the treatment of autoimmune diseases.

Eigenschaften

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c23-19(20-12-11-17-7-3-1-4-8-17)22-15-13-21(14-16-22)18-9-5-2-6-10-18/h2,5-7,9-10H,1,3-4,8,11-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYVNUXEEDGMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.